Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Physicochemical property optimization Bioisostere comparison Solubility-limited formulation

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate (CAS 1889289-70-6) is a chiral, enantiomerically defined (R-configuration) α-amino acid derivative that integrates three functionally orthogonal design elements in a single compact scaffold: an oxetane ring, a tert-butoxycarbonyl (Boc) amine protecting group, and a methyl ester. The oxetane moiety is a strained four-membered cyclic ether (ring strain ~106 kJ·mol⁻¹) that serves as a polarity-enhancing, lipophilicity-lowering module and a validated bioisostere for gem-dimethyl, carbonyl, and amide functionalities.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B13056078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1COC1)C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1
InChIKeyAEEKGWYJXBGAMG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate: A Chiral Oxetane-Containing Boc-Protected Amino Acid Building Block


Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate (CAS 1889289-70-6) is a chiral, enantiomerically defined (R-configuration) α-amino acid derivative that integrates three functionally orthogonal design elements in a single compact scaffold: an oxetane ring, a tert-butoxycarbonyl (Boc) amine protecting group, and a methyl ester. The oxetane moiety is a strained four-membered cyclic ether (ring strain ~106 kJ·mol⁻¹) [1] that serves as a polarity-enhancing, lipophilicity-lowering module and a validated bioisostere for gem-dimethyl, carbonyl, and amide functionalities [2]. The Boc group provides robust amine protection under basic/nucleophilic conditions while enabling clean acidic deprotection (TFA/HCl) for downstream peptide coupling or library diversification [3]. The methyl ester offers a versatile handle for hydrolysis or amidation. The defined (R) stereochemistry at the α-carbon is critical for applications requiring stereochemical fidelity in asymmetric synthesis and chiral drug candidate construction [4]. The compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 73.9 Ų, reflecting a balanced polarity profile suited to medicinal chemistry property optimization [5].

Why Generic Substitution Fails for Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate in Medicinal Chemistry Procurement


This compound occupies a precise intersection of three structural features that cannot be interchanged with simpler or off-the-shelf alternatives without compromising functional performance. First, the oxetane ring is not merely a passive spacer; it actively modulates physicochemical properties—reducing logD by approximately 0.8 log units and increasing aqueous solubility by factors of 4 to over 4000 relative to gem-dimethyl counterparts [1]. Substituting an oxetane for a cyclobutane, cyclopropane, or tetrahydrofuran ring eliminates this polarity advantage and alters metabolic stability profiles. Second, the (R) enantiomeric configuration is not interchangeable with the (S)-enantiomer (CAS 2089671-19-0) or the racemic material (CAS 1416323-08-4) because chiral recognition at biological targets—kinases, proteases, GPCRs—frequently exhibits enantioselective binding, where the wrong stereoisomer may show >10-fold potency reduction or altered off-target profiles [2]. Third, the orthogonal Boc/methyl ester protection scheme enables sequential deprotection and chemoselective elaboration that is not achievable with, for example, the free amino acid (CAS 394653-43-1) or the free carboxylic acid analog (CAS 1408074-43-0) [3]. Generic substitution with a non-oxetane amino acid building block forfeits each of these property advantages simultaneously.

Quantitative Differentiation Evidence for Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate vs. Comparator Building Blocks


Aqueous Solubility Enhancement: Oxetane vs. gem-Dimethyl (4× to >4000× Increase)

Replacement of a gem-dimethyl group with an oxetane ring in matched molecular pair comparisons produced aqueous solubility increases ranging from a factor of 4 to over 4000, depending on the structural context [1]. This solubility enhancement is attributed to the oxetane oxygen acting as a hydrogen-bond acceptor, which increases local polarity without adding a formal charge. The effect magnitude is context-dependent but consistently substantial across aliphatic and aromatic scaffolds. In parallel, the oxetane substitution reduced logD by approximately 0.8 log units and decreased the fraction bound by human plasma proteins, while also lowering activity at the hERG ion channel [1][2]. For Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, the computed XLogP3 of 0.8 reflects this polarity advantage. In contrast, a hypothetical gem-dimethyl analog (methyl (R)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate) would lack the oxetane oxygen H-bond acceptor, resulting in higher lipophilicity and lower aqueous solubility, making it less suitable for property-constrained lead optimization programs .

Physicochemical property optimization Bioisostere comparison Solubility-limited formulation

Amino-Oxetane vs. Benzamide: Matched Molecular Pair Comparison of Physicochemical and Conformational Properties

A systematic matched molecular pair study of 12 3-aryl-3-amino-oxetane and benzamide pairs demonstrated that amino-oxetanes exhibit comparable lipophilicity, chemical stability, and metabolic stability to their amide counterparts, while providing substantially improved aqueous solubility, particularly at low pH due to amine protonation [1]. The amino-oxetane motif maintained both H-bond acceptor and H-bond donor capabilities of analogous amides. However, the preferred gauche conformation positioned amino-oxetanes as better topological replacements for sulfonamides rather than amides in terms of torsion angle and exit vectors. Importantly, the oxetane introduction significantly reduced amine basicity relative to a benzylamine comparator (ΔpKa effect) [1]. For Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, the Boc-protected amine eliminates the basicity concern during synthetic steps, while the oxetane scaffold retains the conformational and polarity benefits that differentiate it from conventional amide-containing building blocks. In contrast, an analogous benzamide building block (e.g., methyl (R)-2-benzamido-2-(phenyl)acetate) would lack the solubility advantage and the sulfonamide-mimetic conformational preference [2].

Amide bioisostere Matched molecular pair logD and solubility comparison

Metabolic Stability Advantage: Oxetane Reduces Intrinsic Clearance in Human Liver Microsomes vs. gem-Dimethyl

In the seminal Roche study, substitution of a gem-dimethyl group with an oxetane consistently reduced the rate of metabolic degradation across multiple matched molecular pairs in rat liver microsome and hepatocyte incubations [1]. The magnitude of metabolic stabilization varied by scaffold, but the trend was consistent: oxetane incorporation decreased intrinsic clearance (CLint) relative to the gem-dimethyl comparator. This metabolic benefit is attributed to the increased polarity of the oxetane ring reducing CYP-mediated oxidation at adjacent sites, combined with the electron-withdrawing inductive effect of the ring oxygen [1]. For Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, the oxetane ring adjacent to the α-carbon provides a metabolically more robust scaffold compared to a gem-dimethyl or cyclobutane analog, both of which are more lipophilic and present additional sp³ C-H bonds susceptible to oxidative metabolism [2]. Oxetane δ-amino acid scaffold libraries experimentally evaluated by Lucas et al. confirmed that oxetane-containing amino acid derivatives exhibit favorable intrinsic clearance profiles, with measured CLint values supporting their suitability as drug-like building blocks [3].

Metabolic stability Intrinsic clearance Human liver microsomes

Stereochemical Integrity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate for Target Engagement

The (R)-enantiomer (CAS 1889289-70-6) and (S)-enantiomer (CAS 2089671-19-0) of this oxetane amino acid building block are not functionally interchangeable. In drug discovery programs, the α-carbon configuration directly dictates the spatial orientation of both the oxetane ring and the amino/ester functional groups, which in turn determines binding complementarity to chiral biological targets [1]. The racemic material (CAS 1416323-08-4) produces a 1:1 mixture of diastereomeric products when coupled to chiral scaffolds, complicating purification and reducing synthetic efficiency by at least 50% (yield loss of the desired diastereomer upon separation). Enantiomeric impurities in chiral building blocks directly propagate through multi-step syntheses; a 95% ee building block yields a final product with at best 95% ee, and often worse due to diastereomeric amplification effects [2]. Catalytic enantioselective oxetane synthesis methods have achieved >99% ee for 2,2-disubstituted oxetanes [3], establishing the benchmark for high-purity chiral oxetane building blocks. The (R)-configured target compound, when sourced with verified enantiomeric excess, ensures that downstream chiral drug candidates maintain stereochemical integrity without requiring chiral resolution steps [4].

Enantioselective synthesis Chiral building block Stereochemical fidelity

Orthogonal Protecting Group Strategy: Boc/Methyl Ester vs. Free Amino Acid or Free Carboxylic Acid Forms

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate features two orthogonal protecting groups: the Boc group on the amine and the methyl ester on the carboxylic acid. This enables sequential, chemoselective deprotection: the methyl ester can be hydrolyzed under basic conditions (LiOH, NaOH) without affecting the Boc group, while the Boc group is removed under acidic conditions (TFA, HCl/dioxane) without hydrolyzing the methyl ester [1]. This orthogonality is not available in the free amino acid form ((R)-2-amino-2-(oxetan-3-yl)acetic acid, CAS 394653-43-1), which lacks the Boc protection and therefore cannot be directly used in N-selective coupling reactions without prior re-protection. Similarly, the Boc-protected free acid (CAS 1408074-43-0) lacks the ester handle for C-terminal peptide coupling under non-epimerizing conditions [2]. The methyl ester also provides a UV-detectable chromophore and improved organic solubility for chromatographic purification compared to the free carboxylic acid. The computed TPSA of 73.9 Ų and XLogP3 of 0.8 for this compound indicate a balanced polarity profile that facilitates both aqueous and organic solvent handling [3]. In contrast, the free amino acid (TPSA ~83.6 Ų, XLogP3 ~-2.5 estimated) would have significantly higher polarity and lower organic solubility, complicating extraction and chromatography.

Orthogonal protection Peptide synthesis Chemoselective deprotection

Hydrogen-Bond Acceptor Capacity: Oxetane vs. Tetrahydrofuran and Other Cyclic Ethers

Experimental and computational studies demonstrate that oxetanes form more effective hydrogen bonds than other cyclic ethers, including tetrahydrofuran (THF) and epoxides [1]. The strained C-O-C bond angle (~91°) in the oxetane ring exposes the oxygen lone pair electrons, enhancing H-bond acceptor capacity. Oxetanes have been shown to compete as H-bond acceptors with aliphatic ketones, aldehydes, and esters [1]. This enhanced H-bonding translates directly into improved aqueous solubility and target binding interactions. For Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, the oxetane oxygen provides a strong H-bond acceptor site that contributes to the compound's balanced polarity. In contrast, a tetrahydrofuran analog (5-membered ring) would have a wider C-O-C bond angle (~109°) and reduced oxygen lone pair exposure, resulting in weaker H-bond acceptor capacity and lower polarity. A cyclobutane analog (all-carbon ring) would completely lack the H-bond acceptor, rendering it substantially more lipophilic. The intrinsic ring strain of oxetane (106 kJ·mol⁻¹) also provides a thermodynamic driving force for ring-opening reactions under controlled acidic conditions, offering an additional diversification handle not available with THF or cyclobutane analogs [2].

Hydrogen bonding Polarity modulation Cyclic ether comparison

High-Value Application Scenarios for Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate in Drug Discovery and Chemical Biology


Late-Stage Lead Optimization: Replacing gem-Dimethyl or Cycloalkyl Groups to Rescue Solubility and Reduce Lipophilicity

When a lead series shows promising target potency but fails developability criteria due to high logD (>3.5) or poor kinetic solubility (<10 µM), Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate can be introduced as an oxetane-containing amino acid fragment to replace a gem-dimethyl or cyclobutane moiety. The class-level evidence from Wuitschik et al. demonstrates that this substitution can increase aqueous solubility by factors of 4 to over 4000 and reduce logD by approximately 0.8 log units while maintaining or reducing metabolic clearance [1]. The Boc/methyl ester protection enables direct incorporation into the lead scaffold via standard peptide coupling protocols without additional protection/deprotection steps. The (R)-configuration ensures stereochemical consistency for target engagement when the binding pocket exhibits chiral recognition [2].

Amide Bioisostere Replacement: Addressing Metabolic Lability of Amide Bonds in Peptide and Peptidomimetic Drug Candidates

In peptide-based or peptidomimetic drug candidates where amide bond hydrolysis by proteases or esterases limits in vivo half-life, the amino-oxetane motif serves as a validated amide bioisostere. The matched molecular pair study by Ishikura et al. demonstrated that amino-oxetanes maintain comparable lipophilicity, stability, and H-bond donor/acceptor capability to amides while providing improved solubility at low pH [3]. Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate is the protected precursor to the amino-oxetane pharmacophore: Boc deprotection reveals the free amine, which after coupling to a carboxylic acid partner generates the amino-oxetane isostere. This application is particularly relevant for protease inhibitors, kinase hinge-binder replacements, and peptide macrocyclization scaffolds [4].

Parallel Library Synthesis: High-Throughput Diversification via Orthogonal Deprotection and Sequential Coupling

The orthogonal Boc/methyl ester protection of this compound makes it an ideal building block for parallel medicinal chemistry library synthesis. The methyl ester can be selectively hydrolyzed (LiOH/THF/H₂O) to generate the free acid for C-terminal diversification, or the Boc group can be removed (TFA/CH₂Cl₂) for N-terminal coupling, all without cross-reactivity [5]. This orthogonality reduces the number of synthetic steps per library member by 1–2 compared to using the free amino acid or mono-protected forms. The oxetane ring further provides a polarity handle that improves chromatographic resolution and compound solubility for biological assay, reducing the incidence of false negatives due to compound precipitation in screening formats . The computed TPSA of 73.9 Ų and XLogP3 of 0.8 position this building block within favorable drug-like property space for library design.

Asymmetric Synthesis of Chiral Drug Intermediates Requiring Defined (R)-Stereochemistry

For chiral drug candidate synthesis where the (R)-configuration at the α-carbon is a pharmacophoric requirement, this building block provides a direct, stereochemically defined entry point. The (R)-enantiomer (CAS 1889289-70-6) eliminates the need for asymmetric synthesis or chiral resolution at this center, which would otherwise require chiral auxiliaries, chiral HPLC separation, or asymmetric hydrogenation steps—each adding cost, time, and yield losses [6]. The oxetane ring simultaneously contributes three-dimensional sp³ character and polarity, attributes that are increasingly correlated with clinical success in small-molecule drug candidates [2]. This scenario applies broadly to programs targeting kinases, epigenetic enzymes, GPCRs, and proteases where enantioselective target engagement has been experimentally demonstrated.

Quote Request

Request a Quote for Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.